2-Amino-4-chlorothiazole

Vue d'ensemble

Description

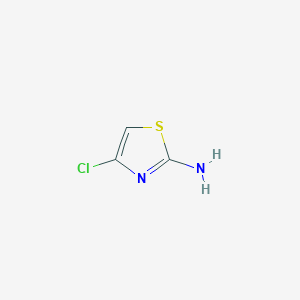

2-Amino-4-chlorothiazole is a heterocyclic compound that features a thiazole ring substituted with an amino group at the second position and a chlorine atom at the fourth position. This compound is of significant interest due to its presence in various biologically active molecules, including antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs .

Applications De Recherche Scientifique

2-Amino-4-chlorothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and anticancer agents.

Industry: It is used in the production of agrochemicals and dyes

Mécanisme D'action

Target of Action

The primary targets of 2-Amino-4-chlorothiazole are cancerous cells. This compound has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

This compound interacts with its targets by inhibiting their proliferation. It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell proliferation. By inhibiting these pathways, this compound can prevent the growth and spread of cancerous cells . The specific pathways and their downstream effects are subject to ongoing research.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation. For example, one pyrrolidine derivative of 2-aminothiazole could significantly prevent proliferation of MCF-7 and especially HepG2 cell lines . This leads to a reduction in the growth and spread of the cancer.

Analyse Biochimique

Biochemical Properties

2-Amino-4-chlorothiazole has been found to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has been shown to exert potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one of the synthesized compounds, 2-Amino-4- (4-chlorophenyl)-6- (4-phenylthiazol-2-yl)-4 H -pyran-3,5-dicarbonitrile, indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chlorothiazole typically involves the reaction of pseudothiohydantoin or 2-aminothiazol-4(5H)-one with appropriate reagents. One efficient method includes the use of a Boc (tert-butoxycarbonyl) intermediate. The key intermediate, 2-Boc-amino-4-chlorothiazole, is prepared under Appel-related conditions, where chlorine is introduced at the fourth position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of readily available starting materials and efficient reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-chlorothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the fourth position can be substituted with other groups using nucleophilic substitution reactions.

Acylation Reactions: The amino group at the second position can be acylated to form various derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in polar solvents are commonly used.

Acylation Reactions: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products:

Substitution Reactions: Products include 2-amino-4-substituted thiazoles.

Acylation Reactions: Products include acylated derivatives of this compound.

Comparaison Avec Des Composés Similaires

- 2-Amino-4-bromothiazole

- 2-Amino-4-iodothiazole

- 2-Amino-4-fluorothiazole

Comparison: 2-Amino-4-chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine-substituted compound often exhibits different reactivity and biological activity profiles .

Activité Biologique

2-Amino-4-chlorothiazole is a member of the 2-aminothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Biological Activities

The biological activities associated with this compound and its derivatives include:

- Anticancer

- Antiviral

- Antimicrobial

- Anticonvulsant

- Antidiabetic

- Antihypertensive

- Anti-inflammatory

These activities stem from the compound's ability to interact with various biochemical pathways and molecular targets within cells.

Target Interactions

This compound derivatives have been shown to exhibit potent inhibitory activity against numerous cancer cell lines, including those from breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. The compound operates through multiple mechanisms, including:

- Enzyme Inhibition : Inhibiting key enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : Altering the expression of genes associated with cell growth and apoptosis.

- Binding Interactions : Interacting with biomolecules that regulate cellular functions.

Anticancer Activity

Extensive studies have documented the anticancer potential of this compound. For instance:

- A study reported that various derivatives exhibited nanomolar inhibitory activity against a spectrum of human cancer cell lines. Notably, compounds showed significant activity against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWAKKLWGVLLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431424 | |

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-46-7 | |

| Record name | 2-Amino-4-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.